reactive red 11

Description

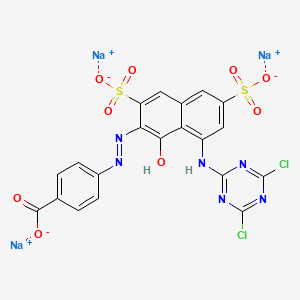

Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;4-[[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N6O9S2.3Na/c21-18-24-19(22)26-20(25-18)23-12-7-11(38(32,33)34)5-9-6-13(39(35,36)37)15(16(29)14(9)12)28-27-10-3-1-8(2-4-10)17(30)31;;;/h1-7,29H,(H,30,31)(H,32,33,34)(H,35,36,37)(H,23,24,25,26);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDTYPUWMMIHGW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H9Cl2N6Na3O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12226-08-3 | |

| Record name | Procion Brilliant Red H8-BS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012226083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Reactive Red 11 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REACTIVE RED 11 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S99859O21N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of C.I. Reactive Red 11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of C.I. Reactive Red 11 (CAS Number: 12226-08-3). This monoazo reactive dye is a significant compound in the textile industry and finds applications in biological staining. This document serves as a detailed resource for professionals requiring in-depth knowledge of this chemical entity.

Chemical Identity and Properties

C.I. This compound is a synthetic organic dye characterized by its vibrant red color. Its chemical structure is based on a monoazo system linked to a reactive dichlorotriazine group. This reactive moiety allows the dye to form covalent bonds with hydroxyl or amino groups present in substrates like cellulose or protein fibers, leading to high wash fastness.[1]

The IUPAC name for this compound is trisodium;4-[[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate . Its molecular formula is C₂₀H₉Cl₂N₆Na₃O₉S₂ .[2]

It is important to note that there are some discrepancies in the reported molecular formula and weight in various chemical databases. However, the structure and properties presented here are the most consistently and credibly reported.

Physicochemical Properties

This compound is a purplish-red powder that is soluble in water.[1][3] Its solubility is reported to be 100 g/L at 50 °C.[4] The aqueous solution is a brilliant red. In the presence of concentrated sulfuric acid, it appears purple, and upon dilution, it turns into a blue-light red with some precipitation. In concentrated nitric acid, it is red and remains red upon dilution, also with precipitation.[3]

Quantitative Data Summary

The key quantitative data for C.I. This compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 12226-08-3 | [1] |

| Molecular Formula | C₂₀H₉Cl₂N₆Na₃O₉S₂ | [2] |

| Molecular Weight | 681.33 g/mol | [1][2] |

| Appearance | Purplish red powder | [1][3] |

| Solubility in Water (50 °C) | 100 g/L | [4] |

| Molecular Structure Class | Single azo | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of C.I. This compound is a multi-step process involving diazotization, coupling, and condensation reactions. The general manufacturing method is outlined below.[1][3]

Materials

-

4-Aminobenzoic acid

-

Sodium nitrite

-

Hydrochloric acid

-

4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)

-

Sodium carbonate

-

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

-

Sodium hydroxide

-

Ice

Step-by-Step Procedure

-

Diazotization of 4-Aminobenzoic acid:

-

Dissolve 4-Aminobenzoic acid in a dilute solution of hydrochloric acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt of 4-aminobenzoic acid.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) in an alkaline solution (e.g., sodium carbonate solution).

-

Cool the H-acid solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the H-acid solution while stirring vigorously and maintaining the alkaline pH and low temperature. This results in the formation of a monoazo dye intermediate.

-

-

Condensation with Cyanuric Chloride:

-

In another reaction vessel, create a dispersion of 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) in ice-water.

-

Slowly add the monoazo dye intermediate solution to the cyanuric chloride dispersion.

-

Control the pH of the reaction mixture by adding a base (e.g., sodium hydroxide solution) to facilitate the condensation reaction between the amino group of the H-acid moiety and one of the chlorine atoms of the cyanuric chloride. This reaction is typically carried out at a low temperature (0-5 °C).

-

-

Isolation and Purification:

-

The resulting this compound dye is then salted out from the reaction mixture by adding sodium chloride.

-

The precipitated dye is filtered, washed, and dried to obtain the final product.

-

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of C.I. This compound.

Caption: Synthesis workflow for C.I. This compound.

Applications

The primary application of this compound is in the textile industry for the dyeing and printing of cellulosic fibers such as cotton and viscose, as well as silk.[1][3] Its ability to form covalent bonds with the fabric ensures excellent color fastness.[1] Additionally, it has been utilized as a biological stain in laboratory settings.[5]

References

An In-depth Technical Guide to C.I. Reactive Red 11

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Reactive Red 11 is a synthetic monoazo dye recognized for its vibrant red hue and its application in the textile industry for dyeing cellulosic fibers. This technical guide provides a comprehensive overview of its chemical and physical properties, manufacturing process, and toxicological profile. Notably, this document details an experimental protocol for the microbial degradation of this compound, a critical aspect of its environmental impact and remediation. While direct applications in drug development are not documented, its interactions with biological systems, particularly enzymatic degradation, are of significant interest to researchers in toxicology and bioremediation.

Core Chemical and Physical Properties

This compound is a purplish-red to red powder. Its primary identification and key physicochemical properties are summarized below. While there are some discrepancies in the reported molecular formula across various sources, the most frequently cited formula is presented.

| Property | Value | Reference(s) |

| CAS Number | 12226-08-3 | [1] |

| Molecular Formula | C₂₀H₉Cl₂N₆Na₃O₉S₂ | |

| Molecular Weight | 681.33 g/mol | |

| Appearance | Purplish-red or red powder | |

| Solubility | Soluble in water. | |

| Synonyms | C.I. This compound, Procion Brilliant Red M-8B, Reactive brilliant Red X-8B, CHEMICTIVE BRILLIANT ROSE 3B | [1] |

Manufacturing and Applications

General Manufacturing Process

The synthesis of C.I. This compound involves a multi-step chemical process. A generalized workflow for its production is outlined below. The process begins with the diazotization of 4-aminobenzoic acid. This is followed by a coupling reaction with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions. The resulting intermediate then undergoes condensation with 2,4,6-trichloro-1,3,5-triazine.

Industrial and Research Applications

The primary application of this compound is in the textile industry for the dyeing of cotton, viscose, and silk fabrics. Its reactive nature allows it to form covalent bonds with the fibers, resulting in excellent colorfastness.

In a research context, it has been used as a substrate in studies focused on the microbial degradation of azo dyes. Additionally, like other reactive dyes, it has potential applications as a biological stain for visualizing cellular components.

Biological Interactions and Toxicology

Direct applications of this compound in drug development have not been identified. However, its interaction with biological systems, particularly its enzymatic degradation and toxicological profile, are relevant to life science researchers.

Enzymatic Degradation Pathway

The biodegradation of azo dyes like this compound is a critical area of environmental research. The initial and rate-limiting step in the bacterial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This is typically carried out by enzymes known as azoreductases under anaerobic or anoxic conditions, leading to the formation of aromatic amines, which may themselves be toxic. Subsequent degradation of these aromatic amines often occurs under aerobic conditions.

Toxicological Profile

The toxicological data for C.I. This compound is summarized in the table below. It is important to note that while the dye itself may have low acute toxicity, the aromatic amines produced during its degradation can be of greater concern.

| Test | Result | Reference(s) |

| Rat Oral LD₅₀ | > 5000 mg/kg | [2] |

| Dermal Irritation (Rabbit) | Not an irritant | [2] |

| Eye Irritation | Slightly irritant | [2] |

| Mutagenic Effects | No mutagenic effects reported. | [2] |

| Sensitization | May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1] |

Experimental Protocols

Microbial Decolorization of this compound

This protocol is adapted from a study on the decolorization of this compound by the bacterial strain Lysinibacillus boronitolerans CMGS-2.

Objective: To assess the ability of a microbial culture to decolorize an aqueous solution of this compound.

Materials:

-

Lysinibacillus boronitolerans CMGS-2 culture

-

This compound

-

Synthetic Mineral Salt Medium (MSM)

-

Yeast Extract

-

Spectrophotometer

Media Preparation (per 1000 mL distilled water):

-

Na₂HPO₄·2H₂O: 12.00 g

-

KH₂PO₄: 2.00 g

-

NH₄NO₃: 0.50 g

-

MgCl₂·6H₂O: 0.10 g

-

Ca(NO₃)₂·4H₂O: 50.00 mg

-

FeCl₂·4H₂O: 7.50 mg

-

Trace elements solution: 1 mL (containing FeSO₄·7H₂O 0.10 mg/L, ZnSO₄·7H₂O 0.05 mg/L, CuSO₄·5H₂O 0.02 mg/L, CaCl₂·6H₂O 0.005 mg/L, MnSO₄·H₂O 0.017 mg/L)

-

Adjust pH to 9.0

Experimental Procedure:

-

Prepare the MSM and autoclave.

-

Prepare a stock solution of this compound.

-

Add this compound to the sterile MSM to a final concentration of 400 mg/L.

-

Add yeast extract to a final concentration of 1 g/L.

-

Inoculate the medium with 5 mL of an actively growing culture of Lysinibacillus boronitolerans CMGS-2.

-

Incubate the culture under static conditions at 45°C for 12 hours.

-

At regular intervals, withdraw an aliquot of the culture medium and centrifuge to pellet the bacterial cells.

-

Measure the absorbance of the supernatant at the maximum wavelength of this compound (approximately 540 nm) using a spectrophotometer.

-

Calculate the percentage of decolorization using the following formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Expected Results: Under these optimized conditions, a decolorization of approximately 96.8% can be achieved within 12 hours.

Conclusion

C.I. This compound is a well-characterized reactive dye with significant applications in the textile industry. For researchers and scientists, its relevance extends to the fields of environmental science and toxicology, particularly in the study of microbial degradation of azo dyes. The provided experimental protocol for decolorization offers a basis for further research into bioremediation strategies. While not directly involved in drug development, the study of its biological interactions provides valuable data on the enzymatic processes involved in xenobiotic metabolism.

References

An In-depth Technical Guide to the Mechanism of Action of Reactive Red 11 in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of C.I. Reactive Red 11, a monochlorotriazine azo dye, in the context of biological staining. It delves into the chemical principles governing its reactivity, provides detailed experimental protocols for its application, and presents available data to inform its use in research and development.

Core Mechanism of Action: Covalent Conjugation

This compound functions as a biological stain by forming a stable, covalent bond with target biomolecules, primarily proteins.[1] This irreversible linkage ensures a robust and permanent staining that can withstand various experimental conditions, including washing, fixation, and permeabilization steps.[2]

The key to its reactivity lies in the monochlorotriazine group. The chlorine atom on the triazine ring is an effective leaving group, susceptible to nucleophilic substitution by electron-rich functional groups present in biological macromolecules.[3]

The primary targets for this covalent reaction on proteins are:

-

ε-amino group of lysine residues: This is the most common site of reaction due to its high nucleophilicity at slightly alkaline pH.[3][4]

-

α-amino group at the N-terminus of the polypeptide chain: This group is also a viable target for covalent modification.[3]

-

Hydroxyl groups of serine and threonine residues: While less reactive than primary amines, these groups can also react with the monochlorotriazine ring, particularly at higher pH values.[3][5]

-

Thiol group of cysteine residues: The thiol group is a strong nucleophile and can react with chlorotriazine dyes.[3]

The reaction is highly dependent on pH. A slightly alkaline environment (pH 8.0-9.0) is optimal for the deprotonation of the primary amino groups of lysine, which significantly enhances their nucleophilicity and, consequently, the efficiency of the labeling reaction.[4][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| C.I. Name | This compound | [7] |

| CAS Number | 12226-08-3 | [7] |

| Molecular Formula | C₂₀H₉Cl₂N₆Na₃O₉S₂ | [7] |

| Molecular Weight | 681.33 g/mol | [7] |

| Class | Single azo, Monochlorotriazine | [7] |

| Appearance | Purplish-red powder | [7] |

| Solubility | Water soluble | [8] |

Experimental Protocols

While specific, validated protocols for the use of this compound in biological staining are not extensively documented in peer-reviewed literature, the following protocols have been developed based on the general principles of amine-reactive dye conjugation.[4][9]

General Protein Labeling in Solution

This protocol describes the labeling of a purified protein with this compound in a solution format.

Materials:

-

This compound

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (optional)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 2-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.[6]

-

-

Dye Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

While gently stirring the protein solution, slowly add a calculated amount of the dissolved this compound. A molar dye-to-protein ratio of 10:1 to 20:1 is a common starting point for optimization.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Reaction Quenching (Optional):

-

To stop the reaction, add the quenching solution to a final concentration of 100-250 mM and incubate for 1 hour at room temperature.

-

-

Purification:

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Staining of Fixed Cells on a Coverslip

This protocol provides a general procedure for staining cellular proteins in fixed preparations.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

This compound staining solution: 10-100 µg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Wash cells twice with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Staining:

-

Incubate the coverslips with the this compound staining solution for 1 hour at room temperature in a humidified chamber, protected from light.

-

-

Washing:

-

Wash the coverslips three times with PBS to remove unbound dye.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Data Presentation

| Parameter | Typical Range for Red Fluorescent Dyes | Reference |

| Excitation Maximum (λex) | 540 - 590 nm | [10] |

| Emission Maximum (λem) | 560 - 620 nm | [10] |

| Molar Extinction Coefficient (ε) | 50,000 - 150,000 M⁻¹cm⁻¹ | [11] |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.9 | [12] |

Note: These values are indicative and should be experimentally determined for this compound for accurate quantitative analysis.

Calculation of Degree of Labeling (DOL)

The efficiency of the protein labeling reaction can be quantified by determining the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.[11]

Formula:

Where:

-

A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength.

-

A_280: Absorbance of the conjugate at 280 nm.

-

ε_protein: Molar extinction coefficient of the protein at 280 nm.

-

ε_dye: Molar extinction coefficient of the dye at its A_max.

-

CF (Correction Factor): A_280 of the free dye / A_max of the free dye.[11]

Signaling Pathways and Potential for Interference

Based on the available literature, there is no direct evidence to suggest that this compound specifically interacts with or modulates intracellular signaling pathways as part of its staining mechanism. Its primary mode of action is covalent modification of abundant cellular proteins.

However, it is important to consider that any covalent modification of proteins has the potential to alter their function. High concentrations of reactive dyes could potentially lead to non-specific labeling of proteins involved in signaling cascades, which might indirectly affect cellular processes. Some studies have indicated that certain textile dyes can have toxic effects on cells, which may involve interference with cellular pathways, but these are generally observed at concentrations higher than those typically used for staining.[13] Researchers should, therefore, perform appropriate controls to ensure that the staining procedure itself does not induce unintended biological effects in their experimental system.

Visualizations

Diagrams

References

- 1. tkechemical.com [tkechemical.com]

- 2. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. resources.tocris.com [resources.tocris.com]

- 5. ETD | Development of Chemical Methods for Labeling Monomethyl Lysine Post-Translational Modification and Serine and their Applications. | ID: k930bz443 | Emory Theses and Dissertations [etd.library.emory.edu]

- 6. benchchem.com [benchchem.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. US20040068101A1 - Methods for selectively staining water soluble protein using reactive dye and its applications thereof - Google Patents [patents.google.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. Toxicity Mitigation of Textile Dye Reactive Blue 4 by Hairy Roots of Helianthus annuus and Testing Its Effect in In Vivo Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of C.I. Reactive Red 11.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of C.I. Reactive Red 11, a monoazo reactive dye. The information is compiled for researchers, scientists, and professionals in drug development who may utilize this compound in their studies. This document summarizes its chemical identity, physicochemical properties, and outlines general experimental protocols for its analysis.

Chemical and Physical Properties

C.I. This compound, identified by the CAS number 12226-08-3, is a purplish-red powder.[1] Its chemical structure is characterized by a single azo bond and a reactive dichlorotriazine group, which allows it to form covalent bonds with substrates.[1] While primarily used in the textile industry for dyeing cellulosic fibers, its well-defined chemical structure and reactivity may be of interest in other research applications.[1][2]

Table 1: Chemical Identification of C.I. This compound

| Identifier | Value |

| Chemical Name | Trisodium 4-[[8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate |

| C.I. Name | This compound |

| CAS Number | 12226-08-3[1] |

| Molecular Formula | C₂₀H₉Cl₂N₆Na₃O₉S₂[1] |

| Molecular Weight | 681.33 g/mol [1] |

| Synonyms | Reactive brilliant Red X-8B, Reactive Red 2M-8B, Procion Brilliant Red M-8B[1][3] |

Table 2: Physicochemical Properties of C.I. This compound

| Property | Value |

| Appearance | Purplish-red powder[1] |

| Solubility in Water | 100 g/L at 50 °C[4] |

| Solubility in Organic Solvents | Reported to be soluble in organic solvents, though specific quantitative data is not readily available.[5] |

| Behavior in Acid | In concentrated sulfuric acid, it appears purple, and upon dilution, it turns into a blue-light red with precipitation. In nitric acid, it is red and remains red with precipitation upon dilution.[1] |

| Behavior in Base | An aqueous solution is red and turns to a deeper red upon addition of a 1 M sodium hydroxide solution.[1] |

Experimental Protocols

Detailed experimental protocols for the specific analysis of C.I. This compound are not extensively published. However, standard methods for the characterization of reactive dyes can be applied.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The purity of C.I. This compound can be assessed using reverse-phase HPLC.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 stationary phase column is typically suitable for separating azo dyes.

-

Mobile Phase: A gradient elution using a mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol. The gradient is programmed to increase the organic solvent concentration over time to elute the dye and any impurities.

-

Detection: The UV-Vis detector should be set to the maximum absorption wavelength (λmax) of the dye in the mobile phase. While the specific λmax for C.I. This compound is not widely reported, initial scans can be performed to determine the optimal wavelength.

-

Quantification: The purity is determined by the area percentage of the main dye peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Analysis

UV-Vis spectroscopy is used to determine the absorption spectrum and the λmax of the dye, which is crucial for colorimetric assays and HPLC detection.

-

Sample Preparation: A dilute solution of C.I. This compound is prepared in deionized water or a suitable transparent solvent.

-

Procedure: The absorption spectrum is recorded over the visible range (typically 400-700 nm) and the near-UV range (200-400 nm) using a spectrophotometer. The wavelength of maximum absorbance (λmax) is identified. The absorbance at λmax can be used for quantitative analysis based on the Beer-Lambert law, provided a calibration curve is established.

FT-IR spectroscopy can be used to identify the functional groups present in the C.I. This compound molecule.

-

Sample Preparation: The solid dye sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

-

Expected Spectral Features:

-

-OH and -NH stretching: A broad band in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Azo (-N=N-) stretching: This bond often shows a weak to medium intensity band in the 1400-1600 cm⁻¹ region, which can be difficult to distinguish from aromatic C=C stretching.

-

Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

Sulfonate (-SO₃⁻) stretching: Strong, characteristic bands around 1030-1080 cm⁻¹ and 1150-1230 cm⁻¹.

-

C-Cl stretching: Bands in the 600-800 cm⁻¹ region.

-

Mandatory Visualizations

Synthesis Pathway of C.I. This compound

The synthesis of C.I. This compound involves a two-step process: diazotization of an aromatic amine followed by coupling with a naphthol derivative, and subsequent condensation with a triazine compound.[1]

Caption: Simplified synthesis pathway of C.I. This compound.

Reaction Mechanism with Cellulose

C.I. This compound covalently bonds with cellulosic fibers (e.g., cotton) under alkaline conditions. The dichlorotriazine group acts as the reactive handle.

Caption: Covalent bond formation between C.I. This compound and cellulose.

Analytical Workflow for Purity Assessment

A logical workflow for assessing the purity of a C.I. This compound sample.

Caption: Workflow for determining the purity of C.I. This compound.

References

Navigating the Behavior of Reactive Red 11: A Technical Guide to its Solubility and Stability in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Reactive Red 11 (C.I. 12226-08-3), a widely utilized azo dye. Understanding these fundamental properties is critical for its application in various fields, including biomedical research and diagnostics, where precise control over its behavior in different solvent systems is paramount. This document summarizes available quantitative data, outlines detailed experimental protocols for characterization, and presents visual workflows to elucidate key processes.

Solubility Profile of this compound

The solubility of a dye is a crucial parameter that dictates its application and efficacy in various formulations. While one source describes this compound as soluble in organic solvents and insoluble in water[1], quantitative data from chemical suppliers indicates significant aqueous solubility. This discrepancy may arise from the presence of different salt forms or purities of the dye. For practical applications, experimentally verified data is essential.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Temperature (°C) | Solubility (g/L) | Source |

| Water | 50 | 100 | [2] |

| Water | Not Specified | ~100 | [3] |

Stability of this compound

The stability of this compound is a critical factor for its storage, handling, and application, as degradation can lead to a loss of color intensity and the formation of potentially hazardous byproducts. The primary degradation pathways for reactive dyes include hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Stability

The reactive groups of dyes like this compound are susceptible to hydrolysis, particularly under alkaline conditions, which can lead to a loss of reactivity with the substrate. The rate of hydrolysis is significantly influenced by pH and temperature. While specific kinetic data for the hydrolysis of this compound is not extensively published, studies on similar reactive dyes, such as C.I. Reactive Red 120, have shown that the rate of hydrolysis increases with both pH and temperature.[4] For instance, the hydrolysis of a monochlorotriazine reactive dye was found to be significantly faster at pH 11 and 80°C compared to lower temperatures.[4]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of azo dyes. This process often involves the cleavage of the azo bond, leading to decolorization. The photostability of reactive dyes is dependent on the dye structure, the substrate to which it is bound, and the presence of other substances. Fading upon exposure to light is a complex process where the absorbed light energy can render the dye molecule unstable, leading to reactions with its surrounding environment.[5]

Thermal Stability

Elevated temperatures can cause the thermal decomposition of this compound. Thermogravimetric analysis (TGA) is a common technique to study the thermal stability of dyes. Studies on other commercial reactive dyes have utilized TGA to determine the kinetic parameters of their thermal decomposition.[6] Such analyses can provide valuable information on the dye's stability during high-temperature applications and for predicting its shelf-life.[6]

Biodegradation

This compound is susceptible to biodegradation by various microorganisms. Studies have shown that certain bacterial strains can effectively decolorize and degrade this dye under specific conditions. The efficiency of biodegradation is influenced by factors such as pH, temperature, dye concentration, and the presence of co-substrates. For example, a bacterial strain was found to achieve 96.8% decolorization of a 400 mg/L solution of this compound at pH 9 and 45°C within 12 hours. Another study demonstrated significant decolorization at neutral pH and room temperature. Biodegradation typically involves the reductive cleavage of the azo bond under anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound.

Determination of Solubility

This protocol outlines a standard method for determining the solubility of this compound in a given solvent.

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a defined temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Centrifuge

-

UV-Vis Spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the solvent in a series of flasks.

-

Equilibration: Place the flasks in a temperature-controlled bath and stir vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspensions at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilution: Prepare a series of dilutions of the filtered saturated solution with the same solvent.

-

Spectrophotometric Analysis: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound.

-

Concentration Determination: Use a pre-established calibration curve of absorbance versus concentration to determine the concentration of the dye in the saturated solution.

-

Solubility Calculation: Express the solubility in g/L or mol/L.

Assessment of Stability

This protocol describes a general method for evaluating the stability of this compound under different conditions (pH, temperature, light exposure).

Objective: To monitor the degradation of this compound over time under specific environmental stressors.

Materials:

-

This compound stock solution

-

Buffers of various pH values

-

Temperature-controlled incubators or water baths

-

Light source with controlled intensity (for photostability)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (for photostability)

Procedure:

-

Sample Preparation: Prepare solutions of this compound of a known concentration in the desired solvent or buffer system.

-

Exposure to Conditions:

-

Hydrolytic Stability: Incubate the solutions at different pH values and temperatures.

-

Thermal Stability: Incubate the solutions at various temperatures in the dark.

-

Photostability: Expose the solutions to a controlled light source. A control sample should be kept in the dark at the same temperature.

-

-

Time-Point Sampling: At regular time intervals, withdraw aliquots from each experimental and control solution.

-

Analysis:

-

UV-Vis Spectrophotometry: Measure the absorbance of the samples at the λmax of this compound. A decrease in absorbance indicates degradation.

-

HPLC Analysis: Inject the samples into an HPLC system to separate the parent dye from its degradation products. The decrease in the peak area of the parent dye over time can be used to calculate the degradation rate. The appearance of new peaks indicates the formation of degradation products.

-

-

Data Analysis: Plot the concentration or absorbance of this compound as a function of time. Determine the degradation kinetics (e.g., first-order, second-order) and calculate the degradation rate constant (k) and half-life (t½).

Factors Influencing Stability

Several factors can influence the degradation rate of this compound. Understanding these relationships is crucial for optimizing its use and storage.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While some quantitative data is available, particularly for aqueous solubility, further experimental investigation is required to fully characterize its behavior in various organic solvents and under a wider range of environmental conditions. The detailed protocols provided herein offer a systematic approach for researchers to generate this critical data, ensuring the reliable and effective application of this compound in their respective fields. For professionals in drug development and other sensitive applications, a thorough in-house evaluation of the dye's properties within the specific formulation and storage conditions is strongly recommended.

References

A Technical Guide to the Historical Development and Synthesis of Reactive Dyes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution and synthetic methodologies of reactive dyes. From their groundbreaking discovery to the sophisticated bifunctional and polyfunctional systems of today, this document provides a comprehensive overview for professionals in the chemical and materials sciences. Detailed experimental protocols for key reactive dye classes are presented, alongside comparative data on their performance characteristics. Visualizations of historical progression, synthetic pathways, and reaction mechanisms are included to facilitate a deeper understanding of this pivotal class of colorants.

Historical Development of Reactive Dyes

The advent of reactive dyes marked a paradigm shift in the coloration of cellulosic fibers, enabling for the first time the formation of a direct, covalent bond between the dye molecule and the substrate. This innovation overcame the significant limitations of preceding dye classes, which relied on weaker physical interactions, leading to poor wash fastness.

The journey to this discovery was incremental, with early explorations into dyes that could chemically interact with fibers dating back to the late 19th and early 20th centuries. However, it was the seminal work of Ian Rattee and William Stephen at Imperial Chemical Industries (ICI) in 1954 that culminated in the first commercially viable reactive dyes.[1][2][3][4][5] They discovered that dyes containing a dichlorotriazinyl group could react with the hydroxyl groups of cellulose under alkaline conditions to form a stable ether linkage.[2][3]

This breakthrough led to the commercial launch of the Procion MX dyes by ICI in 1956, a milestone that heralded the era of reactive dyeing.[3] The initial range included Procion Yellow R, Procion Brilliant Red 2B, and Procion Blue 3G.[1] Following this pioneering work, other chemical companies rapidly entered the field, introducing a variety of reactive groups and expanding the chromophoric diversity of this new dye class.

A timeline of significant milestones in the development of reactive dyes is presented below.

General Structure and Reaction Mechanism

A reactive dye molecule is typically composed of four key components: the chromophore, the reactive group, a bridging group, and solubilizing groups.

The reaction mechanism with cellulosic fibers, such as cotton, involves the nucleophilic attack of the ionized hydroxyl groups of the cellulose on the electrophilic center of the reactive group. This reaction is typically carried out under alkaline conditions to promote the formation of the cellulosate anion.

A competing and undesirable reaction is the hydrolysis of the reactive dye, where the reactive group reacts with hydroxide ions from the water, rendering the dye incapable of bonding with the fiber. Efficient dyeing processes aim to maximize the fixation of the dye to the fiber while minimizing hydrolysis.

Synthesis of Major Classes of Reactive Dyes

The synthesis of reactive dyes involves the chemical linkage of a chromophoric system to a reactive group, often via a bridging group. The following sections provide an overview of the synthesis of key classes of reactive dyes, along with representative experimental protocols.

Dichlorotriazine (DCT) and Monochlorotriazine (MCT) Dyes

Triazine-based reactive dyes are synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The high reactivity of the chlorine atoms allows for sequential substitution reactions.

Synthesis Pathway for Triazine-Based Dyes:

Experimental Protocol: Synthesis of a Monochlorotriazine (MCT) Azo Dye

This protocol describes the synthesis of a simple orange MCT reactive dye.

Step 1: Diazotization of Sulfanilic Acid

-

In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of sulfanilic acid in 50 mL of 2% sodium carbonate solution by warming.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water.

-

Slowly add this mixture to a beaker containing 2.5 mL of concentrated hydrochloric acid and 10 g of crushed ice with constant stirring.

-

Continue stirring for 15 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Preparation of the Coupling Component (Salicylic Acid Solution)

-

In a 500 mL beaker, dissolve 1.38 g (0.01 mol) of salicylic acid in 50 mL of 10% sodium hydroxide solution.

-

Cool the solution to 0-5 °C in an ice bath.

Step 3: Coupling Reaction

-

Slowly add the diazonium salt solution from Step 1 to the salicylic acid solution from Step 2 with vigorous stirring, maintaining the temperature at 0-5 °C.

-

Maintain the pH of the reaction mixture at 8-9 by the addition of 10% sodium carbonate solution.

-

Continue stirring for 2 hours at 0-5 °C.

-

The resulting monoazo dye is salted out by adding 20% by volume of sodium chloride, filtered, and washed with a small amount of brine.

Step 4: Condensation with Cyanuric Chloride to form DCT Intermediate

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a fine suspension of 1.84 g (0.01 mol) of cyanuric chloride in 50 mL of acetone and 50 g of crushed ice.

-

Slowly add a neutral solution of the monoazo dye from Step 3 (dissolved in a minimum amount of water) to the cyanuric chloride suspension, maintaining the temperature at 0-5 °C and the pH at 6-7 with the addition of 10% sodium carbonate solution.

-

Stir the reaction mixture for 4 hours at 0-5 °C.

Step 5: Condensation to form MCT Dye

-

To the DCT intermediate solution from Step 4, add 0.93 g (0.01 mol) of aniline.

-

Raise the temperature to 35-40 °C and maintain the pH at 6-7 with 10% sodium carbonate solution.

-

Stir the reaction mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

The final MCT dye is precipitated by the addition of sodium chloride, filtered, washed with brine, and dried.

Vinyl Sulfone (VS) Dyes

Vinyl sulfone reactive dyes are typically synthesized using 4-β-sulfatoethylsulfone aniline as a key intermediate. The reactive vinyl sulfone group is formed in situ under alkaline conditions during the dyeing process.

Synthesis Pathway for Vinyl Sulfone Dyes:

Experimental Protocol: Synthesis of a Vinyl Sulfone Azo Dye (e.g., a precursor to C.I. Reactive Black 5)

Step 1: Diazotization of 4-β-Sulfatoethylsulfone Aniline

-

In a 500 mL beaker, stir 2.81 g (0.01 mol) of 4-β-sulfatoethylsulfone aniline in 100 mL of water.

-

Add 2.5 mL of concentrated hydrochloric acid and cool the mixture to 0-5 °C with an ice bath.

-

Slowly add a solution of 0.7 g (0.01 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.

-

Stir for 30 minutes at 0-5 °C. Remove excess nitrous acid with a small amount of sulfamic acid if necessary.

Step 2: Coupling with H-acid

-

In a separate 500 mL beaker, dissolve 3.19 g (0.01 mol) of H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) in 100 mL of water, adjusting the pH to 6-7 with sodium carbonate to aid dissolution.

-

Cool the H-acid solution to 0-5 °C.

-

Slowly add the diazonium salt solution from Step 1 to the H-acid solution with vigorous stirring.

-

Maintain the pH of the reaction mixture at 5-6 with the addition of 10% sodium carbonate solution.

-

Continue stirring for 3-4 hours at 0-5 °C.

-

The resulting dye is precipitated by the addition of sodium chloride, filtered, and dried.

Bifunctional Reactive Dyes

Bifunctional reactive dyes contain two reactive groups per molecule, which can be of the same type (homo-bifunctional) or different types (hetero-bifunctional). These dyes offer higher fixation efficiencies as they have two opportunities to react with the fiber. A common example is the MCT-VS hetero-bifunctional dye.

The synthesis of these dyes is more complex, often involving the sequential introduction of the two different reactive groups onto the chromophore.

Quantitative Data on Reactive Dye Performance

The performance of reactive dyes is evaluated based on several key parameters, including fixation efficiency, exhaustion, and fastness properties.

Table 1: Typical Fixation Efficiencies of Different Reactive Dye Classes on Cotton

| Reactive Dye Class | Reactive Group(s) | Typical Fixation Efficiency (%) |

| Dichlorotriazine (Cold Brand) | -Cl | 60-70 |

| Monochlorotriazine (Hot Brand) | -Cl | 70-80 |

| Vinyl Sulfone | -SO₂CH=CH₂ | 80-90 |

| Homo-bifunctional (e.g., bis-MCT) | Two -Cl | 85-95 |

| Hetero-bifunctional (e.g., MCT-VS) | -Cl and -SO₂CH=CH₂ | > 90 |

Table 2: Comparison of Fastness Properties of Commercial Reactive Dyes on Cotton (ISO Standards)

| Dye Type | Light Fastness (Blue Wool Scale 1-8) | Wash Fastness (Grey Scale 1-5, Change in Shade) | Rubbing Fastness (Grey Scale 1-5, Staining) |

| Monofunctional | |||

| C.I. Reactive Red 2 | 3-4 | 4 | 3-4 |

| C.I. Reactive Blue 19 | 4 | 4-5 | 4 |

| C.I. Reactive Yellow 37 | 4-5 | 4-5 | 4 |

| Bifunctional | |||

| C.I. Reactive Red 195 | 5 | 5 | 4-5 |

| C.I. Reactive Black 5 | 5-6 | 5 | 4-5 |

| C.I. Reactive Blue 222 | 5 | 5 | 4-5 |

Note: Fastness properties can vary depending on the specific dye structure, dyeing conditions, and substrate.

Conclusion

The development of reactive dyes has been a continuous journey of innovation, driven by the need for higher performance, greater efficiency, and improved environmental sustainability. From the initial discovery of triazine-based systems to the sophisticated multi-functional dyes of today, the field has evolved to offer a wide gamut of brilliant and fast shades for cellulosic fibers. The synthetic pathways, while based on fundamental organic chemistry principles, have been refined to produce dyes with tailored reactivity and application properties. For researchers and professionals in related fields, a thorough understanding of the historical context, chemical principles, and synthetic methodologies of reactive dyes is crucial for the development of new materials and processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP1066348B1 - Reactive orange dyes containing vinyl sulfones - Google Patents [patents.google.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Comparative Study Of Fastness Properties And Color Absorbance Criteria Of Conventional And Avitera Reactive Dyeing On Cotton Knit Fabric | European Scientific Journal, ESJ [eujournal.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to C.I. Reactive Red 11: Synonyms, Properties, and Methodologies

This technical guide provides a comprehensive overview of C.I. Reactive Red 11, a dichlorotriazine monoazo reactive dye. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its nomenclature, physicochemical characteristics, and relevant experimental procedures. Due to the limited availability of specific data for this compound in the literature, this guide also includes generalized methodologies and toxicological information based on similar reactive dyes, with clear indications of where the data is not specific to this compound.

Nomenclature: Synonyms and Alternative Names

C.I. This compound is known by a variety of synonyms and trade names in scientific literature and commercial contexts. These alternative designations are crucial for comprehensive literature searches and material identification.

A list of identified synonyms is provided in Table 1.

Table 1: Synonyms and Alternative Names for C.I. This compound

| Synonym/Alternative Name | Source/Context |

| C.I. 18158 | Colour Index Generic Name |

| CAS Number: 12226-08-3 | Chemical Abstracts Service Registry Number |

| Reactive Red ME4BL | Commercial Name |

| Chemictive Brilliant Rose 3B | Commercial Name |

| Foureactive Red MX 8B | Commercial Name |

| Procion Brilliant Red M 8B | Commercial Name[1] |

| Procion Red MX-8B | Commercial Name[2] |

| Procion Brilliant Red 8BS | Commercial Name[2] |

| Procion Brilliant Red H8-BS | Commercial Name[1][2] |

| Reaktive brillante Red X-8b | Alternative Name |

| Red M8B | Alternative Name |

| Trisodium 4-[(E)-{8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfonato-2-naphthyl}diazenyl]benzoate | IUPAC Name |

Physicochemical Properties

Accurate physicochemical data is fundamental for the application and study of any chemical compound. However, for C.I. This compound, there is conflicting information in publicly available databases regarding its molecular formula and, consequently, its molecular weight. This section presents the available data with sources to highlight these discrepancies.

Table 2: Physicochemical Properties of C.I. This compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₉Cl₂N₆Na₃O₉S₂ | World Dye Variety[3], PubChemLite[4], CP Lab Safety[5], precisionFDA[6] |

| C₁₇H₁₄N₄O₃S | ChemBK[7] | |

| C₂₁H₉I₂N₃Na₆O₉S₂ | ChemBK[8] | |

| Molecular Weight | 681.33 g/mol | World Dye Variety[3], CP Lab Safety[5], precisionFDA[6] |

| 358.38 g/mol | ChemBK[7] | |

| 903.18 g/mol | ChemBK | |

| Appearance | Purplish-red powder | World Dye Variety[3] |

| Red crystalline powder | ChemBK[7] | |

| Melting Point | 280-282 °C | ChemBK[7] |

| Solubility in Water | ~100 g/L at 50°C | Flinn Scientific |

| Solubility in Organic Solvents | Soluble (qualitative) | ChemBK[7] |

| Insolubility in Water | Insoluble (conflicting report) | ChemBK[7] |

Note on Discrepancies: The significant variations in the reported molecular formula and weight underscore the need for careful verification of the specific material being used in any experimental setting, ideally through independent analytical techniques. The most frequently cited molecular formula is C₂₀H₉Cl₂N₆Na₃O₉S₂.

Toxicological Profile (General for Reactive Azo Dyes)

Reactive dyes, as a class, are known to be potential skin and respiratory sensitizers. The GHS classification for a substance with the CAS number 12226-08-3 indicates it may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled[1].

General Toxicity of Azo Dyes:

-

Genotoxicity and Carcinogenicity: A primary concern with azo dyes is their potential to be metabolized, particularly under reductive conditions (e.g., by gut microbiota), to aromatic amines, some of which are known carcinogens. The genotoxicity of various reactive dyes has been investigated, with some showing potential for DNA damage[9].

-

Aquatic Toxicity: Azo dyes can be persistent in the environment and may be toxic to aquatic organisms. For example, studies on other reactive red dyes, such as Reactive Red 120, have determined EC50 and LC50 values for various aquatic species[10].

Toxicity of Dichlorotriazine Moiety:

-

The dichlorotriazine group is a reactive electrophile, which is responsible for its ability to form covalent bonds with fibers. This reactivity also means it has the potential to react with biological macromolecules, which is a basis for potential toxicity.

Given the lack of specific data, any handling of C.I. This compound should be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, to minimize exposure.

Experimental Protocols

Detailed, validated experimental protocols specifically for C.I. This compound are not widely published. The following sections provide generalized methodologies for the synthesis, application, and analysis of dichlorotriazine-based reactive azo dyes, which can serve as a starting point for laboratory work.

Synthesis of a Dichlorotriazine Azo Dye (General Procedure)

The synthesis of C.I. This compound involves a multi-step process: diazotization of an aromatic amine, coupling with a naphthol derivative, and subsequent condensation with cyanuric chloride. A general procedure is outlined below, based on the known chemistry of this dye class.

Diagram 1: General Synthesis Workflow for a Dichlorotriazine Azo Dye

Caption: General workflow for synthesizing a dichlorotriazine azo dye.

Methodology:

-

Diazotization: An aromatic amine (e.g., 4-aminobenzoic acid) is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5°C. A solution of sodium nitrite is then added dropwise to form the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper.

-

Azo Coupling: The diazonium salt solution is slowly added to a cooled, alkaline solution of the coupling component (e.g., 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, H-acid). The pH is maintained in the alkaline range to facilitate the coupling reaction, resulting in the formation of the azo dye intermediate.

-

Condensation with Cyanuric Chloride: The azo dye intermediate is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This reaction is typically carried out in an aqueous medium at a controlled temperature and pH. The product, C.I. This compound, is then isolated, for example, by salting out, followed by filtration and drying[3].

Application of a Dichlorotriazine Reactive Dye to Cotton (General Procedure)

The dyeing of cellulosic fibers like cotton with dichlorotriazine reactive dyes involves the formation of a covalent bond between the dye and the hydroxyl groups of the cellulose under alkaline conditions.

Diagram 2: Experimental Workflow for Cotton Dyeing

Caption: General workflow for dyeing cotton with a reactive dye.

Methodology:

-

Pre-treatment of Fabric: The cotton fabric should be scoured and bleached to remove impurities and ensure even dye uptake.

-

Dye Bath Preparation: A dyebath is prepared with the required amount of this compound, water, and a wetting agent. The fabric is introduced into the dyebath.

-

Exhaustion: An electrolyte, such as sodium chloride or sodium sulfate, is added to the dyebath in portions. The electrolyte helps to promote the movement of the dye from the solution onto the fiber surface. The temperature may be gradually raised during this stage.

-

Fixation: An alkali, typically sodium carbonate (soda ash), is added to the dyebath to raise the pH. The alkaline conditions promote the chemical reaction between the dichlorotriazine group of the dye and the hydroxyl groups of the cotton fiber, forming a covalent bond.

-

Wash-off: After the fixation step, the dyed fabric is thoroughly rinsed with cold water to remove unfixed dye and residual chemicals. This is followed by a "soaping" step, which involves washing the fabric in a hot detergent solution to remove any hydrolyzed dye. Finally, the fabric is rinsed again and dried[11].

Analytical Methods (General Procedures)

4.3.1. UV-Visible Spectroscopy

UV-Vis spectroscopy is a common method for the qualitative and quantitative analysis of dyes.

Diagram 3: Workflow for UV-Vis Analysis of a Reactive Dye

Caption: General workflow for quantitative analysis by UV-Vis spectroscopy.

Methodology:

-

Determine λmax: A dilute solution of this compound in deionized water is scanned across the UV-Visible range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: A series of standard solutions of the dye with known concentrations are prepared. The absorbance of each standard is measured at λmax. A calibration curve is then plotted of absorbance versus concentration.

-

Sample Analysis: The absorbance of the unknown sample solution is measured at λmax, and the concentration is determined from the calibration curve.

4.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a dye sample, including the active dye, hydrolyzed forms, and any impurities. A reversed-phase HPLC method is typically used for reactive dyes.

Methodology:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, often consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. An ion-pairing agent may be added for better separation of the anionic dye molecules.

-

Column: A C18 reversed-phase column is commonly used.

-

Sample Preparation: A solution of the dye is prepared in a suitable solvent (usually the mobile phase or water) and filtered before injection.

-

Analysis: The sample is injected into the HPLC system. The components are separated based on their affinity for the stationary phase and detected by a UV-Vis detector set at the λmax of the dye. The retention time is used for identification, and the peak area is used for quantification against a calibration curve prepared from standards[12].

Potential Involvement in Biological Signaling Pathways (Hypothetical)

There is no direct evidence in the scientific literature to suggest that C.I. This compound is involved in specific cellular signaling pathways. However, based on its chemical structure, which contains both a triazine ring and an azo linkage, some general potential interactions with biological systems can be hypothesized. It is crucial to emphasize that the following is a generalized model and has not been experimentally verified for this compound.

The triazine moiety is present in various biologically active compounds, including some that are known to interact with cellular signaling. For example, certain s-triazine derivatives have been investigated as inhibitors of kinases in cancer-related signaling pathways, such as the PI3K/AKT/mTOR and EGFR pathways[13][14][15]. Azo compounds, upon reductive cleavage, can release aromatic amines, which may have their own biological effects. Furthermore, exposure to some azo dyes has been linked to the activation of oxidative stress response pathways, such as the Nrf2-ARE pathway[16][17].

Diagram 4: Hypothetical Interaction of Triazine and Azo Compounds with Cellular Pathways

Caption: Hypothetical interactions of triazine and azo compounds with cellular pathways.

This diagram illustrates that a compound containing both triazine and azo functionalities could potentially be metabolized to aromatic amines, induce oxidative stress, and hypothetically interact with kinase signaling pathways, leading to various cellular responses. Again, this is a generalized model and does not represent proven effects of C.I. This compound.

Conclusion

C.I. This compound is a widely recognized dichlorotriazine azo dye with numerous synonyms. While it is a commercially important colorant, there is a notable lack of consistent and comprehensive public data regarding its precise physicochemical and toxicological properties. This guide has summarized the available information, highlighted the existing data discrepancies, and provided generalized experimental protocols that can be adapted for its study. Further research is required to establish a definitive and complete profile for this compound, particularly concerning its toxicological and ecotoxicological impact, to ensure its safe and sustainable use.

References

- 1. C.I. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. PubChemLite - C.i. This compound (C20H12Cl2N6O9S2) [pubchemlite.lcsb.uni.lu]

- 5. calpaclab.com [calpaclab.com]

- 6. GSRS [precision.fda.gov]

- 7. chembk.com [chembk.com]

- 8. 12226-08-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. organiccottonplus.com [organiccottonplus.com]

- 12. researchgate.net [researchgate.net]

- 13. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 17. openbiochemistryjournal.com [openbiochemistryjournal.com]

Navigating the Crimson Tide: A Technical Guide to the Safe Handling of Reactive Red 11

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions and handling guidelines for Reactive Red 11 (C.I. This compound; CAS No. 12226-08-3), a synthetic dye utilized in various industrial and research applications. Adherence to these protocols is crucial to ensure a safe laboratory environment and minimize potential health risks associated with this compound.

Understanding the Hazard Profile

This compound is classified as an irritant and a sensitizer.[1] The primary hazards are associated with its potential to cause allergic skin reactions and respiratory sensitization.[1] Inhalation of dust particles may trigger allergy or asthma-like symptoms.[1] Direct contact with the eyes is also expected to cause irritation.[2][3]

Toxicological Data

The toxicological profile of this compound and similar reactive dyes indicates a low likelihood of harm upon ingestion and skin contact under normal use conditions.[2] However, the potential for sensitization remains a key concern.

| Toxicological Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | [2] |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2000 mg/kg | [4] |

| Skin Irritation | Rabbit | Dermal | Non-irritant | [4] |

| Eye Irritation | Rabbit | Ocular | Irritating | [2][5] |

| Sensitization | Guinea Pig | Dermal | Potential Sensitizer | [4] |

| Fish Toxicity (LC50) | Rainbow Trout | Aquatic | > 500 mg/l (49 hrs) | [2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value | Reference |

| Appearance | Red powder or granules | [4][5] |

| Odor | Odorless | [4][6] |

| Solubility in Water | 100 g/L | [2] |

| pH Value | 4.5 - 6.5 | [6] |

| Bulk Density | 500 - 800 kg/m ³ | [4][6] |

Personal Protective Equipment (PPE) and Exposure Controls

A robust PPE regimen is the first line of defense against exposure to this compound. The following diagram outlines the recommended PPE for handling this compound.

It is strongly recommended to keep personal exposure to total inhalable dust below 10 mg/m³ (8-hour time-weighted average) and respirable dust below 5 mg/m³ (8-hour time-weighted average).[2] If these limits are exceeded, a suitable respirator must be used.[2]

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[4][5][6]

-

Avoid Dust Formation: Take care to avoid the formation of dust clouds, which can be an inhalation hazard and may pose an explosion risk if confined and exposed to an ignition source.[2][6]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[5][6] Wash hands thoroughly with soap and water after handling.[5][7]

-

Clothing: Wear protective clothing to prevent skin contact.[5][6] Contaminated clothing should be removed and laundered before reuse.[2]

Storage

-

Container: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[4][5][6]

-

Incompatibilities: Keep away from heat and strong oxidizing agents.[5][8]

-

Labeling: Ensure all containers are clearly labeled.[5]

Emergency Procedures and Spill Management

In the event of an emergency, prompt and appropriate action is crucial. The following flowchart details the recommended response to a spill.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or distress occurs, seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[4][6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical advice if irritation persists.[2][3][4]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.

Experimental Protocols

Detailed, step-by-step experimental protocols for the toxicological and safety testing of this compound are not publicly available in the provided search results. The data presented in this guide are summaries from material safety data sheets, which typically do not include the full experimental methodology. For specific experimental designs, researchers should refer to standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) for chemical testing.

Disposal Considerations

All waste material containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains or waterways.[6] Containers should be sealed, labeled, and sent to an authorized waste disposal facility.[4]

Conclusion

This compound presents manageable hazards when handled with appropriate care and adherence to established safety protocols. The primary risks of skin and respiratory sensitization can be effectively mitigated through the consistent use of personal protective equipment, proper engineering controls, and safe work practices. This guide serves as a foundational resource for professionals working with this compound, emphasizing a culture of safety in the laboratory.

References

- 1. C.I. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dyespigments.net [dyespigments.net]

- 3. calpaclab.com [calpaclab.com]

- 4. spaceint.com [spaceint.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. img.ssww.com [img.ssww.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Reactive Dye Red SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

A Technical Guide to the Spectrophotometric Properties of C.I. Reactive Red 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrophotometric properties of C.I. Reactive Red 11, a widely used monoazo reactive dye. This document summarizes its key spectral characteristics, details experimental protocols for its analysis, and provides visual representations of its chemical structure and the workflow for spectrophotometric analysis.

Core Spectrophotometric and Physicochemical Properties

This compound is a water-soluble anionic dye known for its vibrant red hue, primarily used in the textile industry for dyeing cellulosic fibers.[1] Its chemical structure, characterized by an azo bond and a reactive triazine group, is responsible for its color and its ability to form covalent bonds with substrates. Understanding its interaction with light is crucial for various applications, including quantitative analysis, color matching, and degradation studies.

The key spectrophotometric and physicochemical properties of C.I. This compound are summarized in the table below. It is important to note that there are some discrepancies in the reported molecular formula and weight in the literature; the most frequently cited values are presented here.

| Property | Value | Source |

| CI Name | This compound | |

| CAS Number | 12226-08-3 | |

| Molecular Formula | C₂₀H₉Cl₂N₆Na₃O₉S₂ | |

| Molecular Weight | 681.33 g/mol | |

| Maximum Absorbance (λmax) | 540 nm | |

| Secondary UV Peaks | 250 nm, 325 nm | |

| Appearance | Purplish-red powder | |

| Solubility | Soluble in water | [1] |

Experimental Protocol: Determination of Maximum Absorbance (λmax)

The following protocol outlines a standard method for determining the maximum absorbance of this compound using UV-Visible spectrophotometry.

1. Materials and Equipment:

- C.I. This compound dye powder

- Distilled or deionized water (as solvent)

- Volumetric flasks (e.g., 100 mL, 50 mL, 10 mL)

- Pipettes

- Analytical balance

- UV-Visible Spectrophotometer (capable of scanning from at least 200-800 nm)

- Quartz or glass cuvettes

2. Preparation of Stock Solution: a. Accurately weigh a small amount of this compound powder (e.g., 10 mg) using an analytical balance. b. Quantitatively transfer the powder to a 100 mL volumetric flask. c. Add a small amount of distilled water to dissolve the dye completely. d. Once dissolved, fill the flask to the calibration mark with distilled water. This creates a stock solution of known concentration (e.g., 100 mg/L).

3. Preparation of Working Solutions: a. Perform a series of dilutions from the stock solution to prepare working solutions of lower concentrations. For example, prepare 1 mg/L, 5 mg/L, and 10 mg/L solutions. b. For a 10 mg/L solution, pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

4. Spectrophotometric Analysis: a. Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the spectrophotometer to scan a wavelength range, for example, from 300 nm to 700 nm. c. Use distilled water as a blank to zero the instrument. d. Fill a clean cuvette with one of the diluted working solutions of this compound. e. Place the cuvette in the spectrophotometer and run the spectral scan. f. The wavelength at which the highest absorbance is recorded is the maximum absorbance (λmax). For this compound, this is expected to be around 540 nm.

5. Data Analysis: a. The absorbance value at the λmax can be used for quantitative analysis based on the Beer-Lambert law, provided a calibration curve is constructed using the absorbances of the serially diluted solutions. b. The percentage of decolorization in degradation studies can be calculated using the formula: % Decolorization = [(Initial Absorbance - Observed Absorbance) / Initial Absorbance] x 100.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical experimental workflow for its spectrophotometric analysis.

Caption: Experimental workflow for determining the λmax of this compound.

References

An In-Depth Technical Guide to the Covalent Bonding of Reactive Red 11 to Substrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the covalent bonding mechanism of C.I. Reactive Red 11 with various substrates, primarily focusing on cellulosic fibers. This compound, a dichlorotriazine azo dye, is widely utilized in the textile industry for its vibrant color and excellent wash fastness, which is attributed to the formation of a stable covalent bond with the substrate. This document details the chemical reactions, optimal conditions, and kinetic parameters governing this process. It also presents detailed experimental protocols for the application and analysis of this compound dyeing, intended to be a valuable resource for researchers in material science, chemistry, and drug development, where covalent modification of substrates is a key area of interest.

Introduction to this compound

This compound is a synthetic organic dye belonging to the class of reactive dyes. Its chemical structure features a dichlorotriazine ring, which serves as the reactive moiety responsible for forming covalent bonds with nucleophilic groups present in the substrate. The primary application of this compound is in the dyeing of cellulosic fibers such as cotton, linen, and viscose, as well as protein fibers like wool and silk.[1][2] The covalent bond formation ensures high color fastness, making the dye an integral part of the fiber itself.[3]

The molecular structure of C.I. This compound is provided below:

-

Chemical Name: Trisodium 4-[(E)-{8-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl}diazenyl]benzoate

-

Molecular Formula: C₂₀H₉Cl₂N₆Na₃O₉S₂[4]

-

Molecular Weight: 681.33 g/mol [4]

-

CAS Registry Number: 12226-08-3[4]

The Covalent Bonding Mechanism